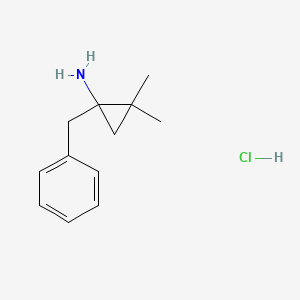

1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

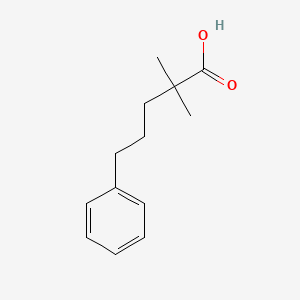

Description

1-Benzyl-2,2-dimethylcyclopropan-1-amine hydrochloride is a chemical compound . It contains a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 primary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-2,2-dimethylcyclopropan-1-amine consists of a three-membered cyclopropane ring with two methyl groups attached to one of the carbons. The same carbon is also attached to an amine group that is further connected to a benzyl group .Scientific Research Applications

Bioconjugation in Aqueous Media

The chemical reactivity of carbodiimide, specifically 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), in forming amide bonds between carboxylic acid and amine in aqueous media has been studied. This reactivity is crucial for bioconjugation processes, where EDC's stability varies across different pH levels, and its interaction with carboxyl groups depends on their ability to cyclize, affecting the formation of amides and urea derivatives Nakajima & Ikada, 1995.

Synthesis of Cyclopropylamine Derivatives

Research into the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides highlights the production of these compounds from cyclopropylacetylene and 6-chlorohex-1-yne. These findings contribute to the development of new synthetic routes and derivatives of cyclopropylamine, offering potential utility in various chemical syntheses and pharmaceutical applications Kozhushkov et al., 2010.

Antidepressant Agent Analogs

The exploration of 3-amino-1,1-diaryl-2-propanols for their potential as antidepressant agents indicates the significance of structural analogs of 1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride. These studies underscore the chemical versatility and therapeutic potential of compounds derived from or related to this compound, demonstrating a broad spectrum of activity beyond their initial chemical properties Clark et al., 1979.

Structural Diversity through Alkylation and Ring Closure

The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in generating a diverse library of compounds via alkylation and ring closure reactions exemplifies the potential of derivatives of this compound in creating structurally varied chemical entities. This approach facilitates the development of novel compounds with possible applications in drug discovery and material science Roman, 2013.

Safety and Hazards

Future Directions

While specific future directions for 1-Benzyl-2,2-dimethylcyclopropan-1-amine hydrochloride are not available, there is a trend in the field of chemistry towards the use of green and sustainable solvents, and the development of stereospecific reactions to increase yield and decrease the cost of manufacturing procedures . This could potentially influence future research and applications of this compound.

Properties

IUPAC Name |

1-benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-11(2)9-12(11,13)8-10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKPSMOIWDFMBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(CC2=CC=CC=C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2653704.png)

![4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2653707.png)

![methyl 2-[({[2-(4-methylphenyl)-1H-indol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B2653709.png)

![N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2653713.png)

![1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione](/img/structure/B2653717.png)

![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate](/img/structure/B2653718.png)